molecular formula C15H20ClN3O3 B1599183 tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate CAS No. 551921-02-9

tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate

Cat. No. B1599183
CAS RN: 551921-02-9
M. Wt: 325.79 g/mol
InChI Key: FTDQBRORZZFGGM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C15H20ClN3O3 . It is a derivative of N-Boc piperazine . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” are not available, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .

Scientific Research Applications

Antibacterial and Antifungal Agent Development

Research indicates that derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, exhibit moderate antibacterial and antifungal activities. These findings suggest that tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate could be modified to enhance these properties, leading to new treatments for bacterial and fungal infections .

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or clothing, and to avoid ingestion and inhalation . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in the field of drug discovery . Their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make them valuable in the synthesis of several novel organic compounds .

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate, also known as (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone, is a derivative of N-Boc piperazine Compounds containing piperazine rings have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Mode of Action

The diverse biological activities of compounds containing piperazine rings suggest that they interact favorably with various macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

It has been found to be moderately active against several microorganisms in antibacterial and antifungal activities .

properties

IUPAC Name

tert-butyl 4-(2-chloropyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-17-12(11)16/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDQBRORZZFGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401903
Record name (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate

CAS RN

551921-02-9
Record name 1,1-Dimethylethyl 4-[(2-chloro-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551921-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred ice-cooled solution of tert-butyl 1-piperazinecarboxylate (2.2 g, 12 mmol), triethylamine (3.2 mL, 23 mmol), and 4-dimethylaminopyridine (0.014 g, 0.11 mmol) in DCM (15 mL) was added 6-chloropyridine-3-carbonyl chloride (2.0 g, 11 mmol) in one portion. The resulting mixture was stirred at 0° C. and gradually warmed up to ambient temperature for 20 h. Upon workup, the mixture was subjected to combi-flash column chromatography (methanol/DCM) to give compound 351 (3.3 g, 89% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.46 (1H, d, J=2.0 Hz), 7.74 (1 H, dd, J=8.2, 2.3 Hz), 7.42 (1 H, dd, J=8.2, 0.8 Hz), 3.20-4.02 (8 H, m), 1.48 (9 H, s). LCMS-ESI (POS), M/Z, M+1: Found 326.0.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
methanol DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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